Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride
Overview
Description
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is a chemical compound with the CAS Number: 859964-76-4 . It has a molecular weight of 269.77 . The IUPAC name for this compound is ethyl 3-phenylpiperidine-4-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is1S/C14H19NO2.ClH/c1-2-17-14 (16)12-8-9-15-10-13 (12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Molecular Structure Analysis
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is involved in various synthetic processes. For instance, its analogs, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and characterized for their molecular structure and stability, highlighting its relevance in the synthesis of structurally diverse compounds (Achutha et al., 2017).
Conformational Analysis
The compound has been used in the conformational analysis of saturated heterocycles, providing insights into molecular orientations and structural configurations. Studies like those on 4-Hydroxy-1-methyl-4-phenylpiperidine, which is quaternized by ethyl bromoacetate, contribute to our understanding of molecular structure and dynamics (Dorn et al., 1967).
Spectroscopic Studies
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride derivatives are subjects in high-resolution NMR spectroscopy studies. These investigations provide detailed insights into the molecular structures and electron distributions in compounds, as seen in studies involving 3-ethyl-4-hydroxy-4-phenylpiperidines (Manimekalai et al., 2008).
Synthetic Pathways and Derivative Formation
It plays a significant role in the synthesis of various derivatives, offering a pathway to create structurally unique and potentially bioactive compounds. This includes the synthesis of thiazolopyrimidines, pyrimidine derivatives, and various other heterocyclic compounds, demonstrating its versatility in chemical synthesis (Sherif et al., 1993).
Antimicrobial and Biological Activity
Derivatives of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride have been evaluated for their antimicrobial activities. Studies on compounds like ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate have shown potential in developing new antimicrobial agents (El-kerdawy et al., 1990).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-phenylpiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNBLWBHPDETJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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